molecular formula C5H9NO4 B14113070 2-(15N)azanylpentanedioic acid

2-(15N)azanylpentanedioic acid

Cat. No.: B14113070
M. Wt: 148.12 g/mol
InChI Key: WHUUTDBJXJRKMK-PTQBSOBMSA-N
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Description

L-glutamic-15N acid is a stable isotope-labeled version of L-glutamic acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing. The molecular formula of L-glutamic-15N acid is HO2C(CH2)2CH(15NH2)CO2H, and it has a molecular weight of 148.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-glutamic-15N acid can be synthesized through various methods. One common approach involves the incorporation of nitrogen-15 into the amino group of L-glutamic acid. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis process. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of L-glutamic-15N acid involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the product is often purified using techniques such as crystallization or chromatography. The final product is typically available in powder form with high isotopic purity (e.g., 98% nitrogen-15) .

Chemical Reactions Analysis

Types of Reactions

L-glutamic-15N acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-glutamic-15N acid has a wide range of applications in scientific research:

Mechanism of Action

L-glutamic-15N acid acts as an excitatory neurotransmitter by activating glutamate receptors, including ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors. The activation of these receptors leads to the release of neurotransmitters such as dopamine from dopaminergic terminals. The compound cannot cross the blood-brain barrier in significant quantities and is instead converted into L-glutamine, which is used by the brain for fuel and protein synthesis .

Comparison with Similar Compounds

L-glutamic-15N acid is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

L-glutamic-15N acid stands out due to its specific use in NMR spectroscopy and metabolic tracing, providing valuable insights into molecular and metabolic processes.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

148.12 g/mol

IUPAC Name

2-(15N)azanylpentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i6+1

InChI Key

WHUUTDBJXJRKMK-PTQBSOBMSA-N

Isomeric SMILES

C(CC(=O)O)C(C(=O)O)[15NH2]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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